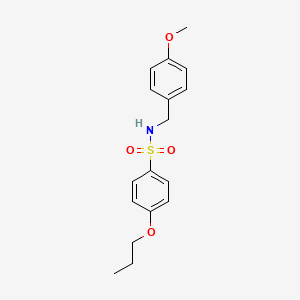

N-(4-methoxybenzyl)-4-propoxybenzenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of N-(4-methoxybenzyl)-4-propoxybenzenesulfonamide and related compounds involves multiple steps, including the preparation from primary amines via 2-nitrobenzenesulfonamides and reactions with alcohols or phenols under basic conditions to yield corresponding ethers in good yields. These processes typically involve sulfonation, N-sulfonation, protection, nitrogen protection, deprotection, cycloaddition, alkylation, and esterification stages with various reagents and conditions tailored to achieve the desired sulfonamide derivatives (Kurosawa et al., 2003); (Carlsen, 1998).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized by various techniques, including crystallography. Studies reveal that these compounds exhibit supramolecular architectures controlled by interactions such as C—H⋯πaryl and C—H⋯O, leading to two-dimensional or three-dimensional structures depending on the specific substituents present in the molecule (Rodrigues et al., 2015).

Chemical Reactions and Properties

N-(4-methoxybenzyl)-4-propoxybenzenesulfonamides undergo various chemical reactions, including benzylation of alcohols and phenols, to produce 4-methoxybenzyl ethers. These reactions typically involve the use of basic conditions and can result in good yields of the desired products, indicating the reactivity of the sulfonamide group toward electrophilic substitution and its utility in synthetic organic chemistry (Carlsen, 1998).

Physical Properties Analysis

The physical properties of N-(4-methoxybenzyl)-4-propoxybenzenesulfonamides, such as crystal structure and phase behavior, are influenced by the molecular interactions present within the compound. Crystallographic studies show that these compounds can form varied supramolecular structures, which are crucial for understanding their physical state, solubility, and other physicochemical characteristics (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of N-(4-methoxybenzyl)-4-propoxybenzenesulfonamides, such as reactivity, stability, and interaction with other chemical species, are central to their application in chemical synthesis and potential pharmaceutical applications. Their ability to undergo reactions with alcohols, phenols, and primary alkylamines under specific conditions highlights their versatility and reactivity, making them valuable intermediates in organic synthesis (Carlsen, 1998).

Scientific Research Applications

Synthesis and Characterization

N-(4-methoxybenzyl)-4-propoxybenzenesulfonamide and its derivatives are extensively studied for their synthetic routes and characterization. For instance, the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides demonstrates the versatility of these compounds in organic synthesis, highlighting their role in sulfonation, protection, and deprotection reactions (Kurosawa, Kan, & Fukuyama, 2003). Similarly, studies on novel metallophthalocyanines substituting with benzenesulfonamide derivatives reveal their structural characterizations and electrochemical properties, indicating their potential applications in materials science (Kantekin et al., 2015).

Photodynamic Therapy and Photosensitizers

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown significant advancements in photodynamic therapy (PDT) applications. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for cancer treatment in PDT. The structural and photophysical properties of such compounds have been thoroughly investigated, emphasizing their efficacy and utility in biomedical applications (Pişkin, Canpolat, & Öztürk, 2020).

Bioactivity and Enzyme Inhibition

Sulfonamides, including this compound derivatives, have been explored for their bioactive properties, particularly in enzyme inhibition. Studies have shown that these compounds exhibit inhibitory activity against carbonic anhydrase, an enzyme involved in various physiological processes. This highlights their potential therapeutic applications in diseases where enzyme modulation is beneficial (Gul et al., 2016).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal screening of novel compounds, including sulfonamide derivatives, demonstrates their potential in addressing microbial resistance. The synthesized compounds have shown potent activity against various bacterial and fungal strains, suggesting their role in developing new antimicrobial agents (Gupta & Halve, 2015).

Structural Studies and Molecular Interactions

Crystal structure analysis of this compound derivatives provides insights into their molecular interactions and stability. Such studies are crucial for understanding the chemical behavior of these compounds and optimizing their applications in various fields, including drug design and materials science (Rodrigues et al., 2015).

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-propoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-3-12-22-16-8-10-17(11-9-16)23(19,20)18-13-14-4-6-15(21-2)7-5-14/h4-11,18H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGXHHLGYUQVEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-methyl-2-[(4-methyl-1-piperidinyl)methyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4628962.png)

![2,5-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4628965.png)

![N-methyl-1-[4-(2-thienylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B4628967.png)

![1-{[2-methoxy-5-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperidine](/img/structure/B4628984.png)

![4-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4628998.png)

![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4629015.png)

![N-(5-chloro-2-phenoxyphenyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629019.png)

![3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4629025.png)

![1-(3-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629032.png)

![N-[1-[(butylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-methylbenzamide](/img/structure/B4629035.png)

![5-{3-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629054.png)